4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1342667-52-0) is a 4,4-disubstituted tetrahydropyran carboxylic acid derivative with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol. The compound features a cyclopentylmethyl substituent at the 4-position of the oxane ring, generating a saturated sp³-rich scaffold (Fsp³ = 0.917) with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Cat. No. B13616713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2(CCOCC2)C(=O)O
InChIInChI=1S/C12H20O3/c13-11(14)12(5-7-15-8-6-12)9-10-3-1-2-4-10/h10H,1-9H2,(H,13,14)
InChIKeyBJKJTRACCKTLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid – CAS 1342667-52-0 Procurement & Differentiation Baseline


4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1342667-52-0) is a 4,4-disubstituted tetrahydropyran carboxylic acid derivative with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol. The compound features a cyclopentylmethyl substituent at the 4-position of the oxane ring, generating a saturated sp³-rich scaffold (Fsp³ = 0.917) with one hydrogen bond donor and three hydrogen bond acceptors. Commercially, it is supplied at 98% purity by multiple vendors including Fluorochem, ChemScene, and Leyan, and is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Its primary documented role is as a research intermediate and building block for further synthetic elaboration. Direct primary research literature and in vivo data specifically referencing this compound remain absent from the public domain as of the search date; the differential evidence presented below is therefore derived from computed/measured physicochemical properties, class-level structure–property relationships, and documented precedent for structurally analogous 4-substituted tetrahydropyran-4-carboxylic acid derivatives.

Why Generic Tetrahydropyran-4-carboxylic Acid Derivatives Cannot Substitute for 4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid


The tetrahydropyran-4-carboxylic acid scaffold serves as a privileged building block in medicinal chemistry and organic synthesis, but substitution at the 4-position fundamentally alters the physicochemical and conformational properties that govern downstream utility. The parent compound tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1) has a molecular weight (130.14 g/mol), calculated LogP (0.04–0.50), and predicted pKa (~4.43) that are substantially different from the cyclopentylmethyl-substituted analog (MW 212.29, LogP ~2.36–2.45). The introduction of the cyclopentylmethyl group increases the fraction of sp³-hybridized carbons (Fsp³ = 0.917) and adds conformational constraint via the cyclopentyl ring, which influences molecular recognition, passive membrane permeability, and susceptibility to metabolic oxidation compared to linear or aromatic 4-substituents. [1] Furthermore, the cyclopentylmethyl moiety is a recurring pharmacophoric element in bioactive molecules—appearing in CCR2 antagonists, NSAIDs, and kinase inhibitor programs—where its lipophilic bulk and stereoelectronic profile contribute to target binding and selectivity. [2] Simply substituting a methyl, phenyl, or other alkyl analog at the 4-position would yield a different LogP, different steric profile, and potentially different biological or reactivity outcomes, making procurement of the specific cyclopentylmethyl derivative essential for reproducing literature syntheses or maintaining structure–activity relationships in proprietary programs.

Head-to-Head Evidence: Quantified Differentiation of 4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: Computed LogP 2.36–2.45 vs. Unsubstituted Parent (LogP ~0.04–0.50) Drives Membrane Partitioning

The cyclopentylmethyl derivative exhibits a calculated LogP of 2.36 (Fluorochem) to 2.45 (ChemScene), representing an increase of approximately 1.9–2.4 LogP units over the unsubstituted parent tetrahydro-2H-pyran-4-carboxylic acid (cLogP 0.038 from ChemExper; LogP 0.4976 from AmbInter). This LogP shift places the compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates, as described in Lipinski's Rule of Five and subsequent drug-likeness analyses. [1] By comparison, the parent compound's low LogP predicts poor passive membrane permeability and is typically unsuitable for programs targeting intracellular or CNS compartments without additional structural optimization.

Lipophilicity Drug-likeness ADME prediction

Conformational Constraint: Fsp³ = 0.917 and Cyclopentyl Ring Rigidity vs. Linear Alkyl or Aromatic 4-Substituted Analogs

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.917—a value that reflects the high degree of three-dimensional saturation conferred by the tetrahydropyran ring combined with the cyclopentylmethyl appendage. In medicinal chemistry, higher Fsp³ correlates with increased clinical success rates, greater aqueous solubility at a given LogP, and reduced off-target promiscuity. [1] Compared to 4-aryl-substituted analogs such as 4-(m-tolyl)tetrahydro-2H-pyran-4-carboxylic acid (which introduces a planar aromatic ring and reduces Fsp³) or 4-methyl-substituted derivatives (which lack the conformational constraint and steric bulk of the cyclopentyl ring), the cyclopentylmethyl group provides a unique balance of lipophilicity increase without introducing planarity or additional rotatable bonds. The cyclopentyl ring itself adopts an envelope conformation, which can bias the orientation of the carboxylic acid and influence molecular recognition in target binding pockets.

Fraction sp³ Conformational restriction Scaffold diversity

Molecular Weight Differentiation: MW 212.29 Occupies a Specific Physicochemical Niche Between Unsubstituted and Bulky Aryl-Substituted Analogs

With a molecular weight of 212.29 g/mol, the target compound occupies a strategic intermediate position between the unsubstituted parent (MW 130.14) and common 4-aryl-substituted analogs such as 4-(m-tolyl)tetrahydro-2H-pyran-4-carboxylic acid (MW 220.27) or 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (MW ~236.3). This MW range falls within the 'lead-like' space (MW ≤350) and is well below the Rule of Five threshold (MW ≤500), making it an attractive starting point for fragment growth or scaffold hopping campaigns. [1] Heavier 4-substituents (e.g., 4-(2-iodobenzyl) analog, MW 346.16) add substantial mass that may compromise ligand efficiency metrics (LE, LLE) in early-stage programs, whereas the cyclopentylmethyl group adds 82 mass units relative to the parent—a modular increment that can be carried forward or replaced depending on SAR requirements.

Molecular weight Lead-likeness Fragment-based design

Procurement Differentiation: Consistent 98% Purity Across Multiple Vendors with Room Temperature Shipping

The target compound is available at 98% purity from multiple geographically distributed suppliers including Fluorochem (UK, product code F701486), ChemScene (US, cat. no. CS-0288066), and Leyan (China, product no. 1358736). ChemScene ships at room temperature within the continental US, while Leyan offers stock availability across multiple Chinese regional warehouses (Shanghai, Anhui, Wuhan, Chengdu, Shenzhen). This multi-vendor availability at consistent purity reduces single-supplier dependency risk compared to less common 4-substituted tetrahydropyran carboxylic acids (e.g., 4-(cyclopentylmethyl)oxane-4-carboxylic acid derivatives) that may be available from only a single specialty supplier or require custom synthesis. The compound is classified as non-hazardous for transport by Fluorochem but carries GHS07 warnings (H302, H315, H319, H335), which are consistent with the general hazard profile of small-molecule carboxylic acids and do not impose extraordinary shipping restrictions.

Chemical procurement Supply chain Quality control

Optimal Application Scenarios for 4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP ~2.4) with High Fsp³ Scaffold

Programs targeting intracellular or CNS-penetrant small molecules benefit from the compound's LogP of ~2.4 (within the optimal 1–3 range for oral absorption and blood–brain barrier penetration) combined with an Fsp³ of 0.917. [1] The cyclopentylmethyl group provides the lipophilicity needed for membrane partitioning without introducing the planarity of an aryl ring, which can lead to CYP450 metabolism liabilities or hERG channel binding. The tetrahydropyran oxygen serves as a hydrogen bond acceptor, offering an additional polar contact point unavailable in purely carbocyclic scaffolds such as cyclohexane carboxylic acids. [2] Researchers should select this compound when SAR exploration requires a saturated, three-dimensional building block that can serve as a modular carboxylic acid handle for amide coupling, esterification, or reduction to the corresponding alcohol for further diversification.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Libraries

With a molecular weight of 212.29 g/mol (well within the lead-like criterion of MW ≤350) and three points of diversification (carboxylic acid, cyclopentyl ring, and tetrahydropyran oxygen), the compound is suited as a core scaffold for fragment libraries. [1] The high Fsp³ and cyclopentyl conformational constraint differentiate it from flat aromatic fragments that dominate traditional screening libraries, addressing the 'Flatland' problem in early-stage drug discovery. [2] The 98% purity available from multiple vendors ensures reproducibility in high-throughput screening (HTS) campaigns, and the room temperature shipping classification simplifies laboratory logistics compared to fragments requiring cold-chain transport.

Synthesis of CCR2 Antagonists and Chemokine Receptor Modulator Programs

Published SAR studies on CCR2 antagonists demonstrate that tetrahydropyran moieties with cyclopentyl-containing substituents contribute to potent receptor antagonism. [1] The cyclopentylmethyl-substituted tetrahydropyran-4-carboxylic acid serves as a direct precursor or structural analog to key intermediates in this chemotype. Patent literature (US 7,589,085) further describes tetrahydropyran heterocyclic cyclopentyl heteroaryl modulators of chemokine receptor activity, establishing the relevance of this substitution pattern in validated therapeutic programs. [2] Procurement of this specific intermediate enables synthesis of analogs for SAR exploration around the tetrahydropyran–cyclopentyl junction without requiring de novo construction of the quaternary carbon center.

Building Block for Agrochemical and Specialty Chemical Intermediate Synthesis

Beyond pharmaceutical applications, cyclopentylmethyl-substituted carboxylic acids are documented intermediates in agrochemical synthesis, where the lipophilic cyclopentyl group contributes to cuticular penetration in pesticidal and herbicidal compounds. [1] The tetrahydropyran ring provides a metabolically cleavable ether linkage that can serve as a pro-moiety or environmental degradation handle. The compound's multi-vendor availability at 98% purity supports kilogram-scale procurement for process chemistry development, with Leyan offering bulk inquiry options for 5–25 g quantities that can be further scaled through direct manufacturer engagement. [2]

Quote Request

Request a Quote for 4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.